molecular formula C18H24O4 B1634640 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate

Cat. No. B1634640
M. Wt: 304.4 g/mol
InChI Key: KTOAGBIQQPGNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate is a natural product found in Ferula ovina with data available.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Structural Analysis: The compound has been synthesized and structurally analyzed through X-ray diffraction (XRD). For example, a study involved the synthesis of di(4-hydroxy-2-{(1R*,2S*,4S*)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl}-6-{(1S*,2R*,4R*)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl})methane, confirming its structure as a meso-form through XRD analysis (Buravlev et al., 2013).

Chemical Reactions and Derivatives

  • Formation of Isoxazolyl Derivatives: Involvement in reactions leading to the formation of various derivatives, such as endo-2-(3-R-isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ols, which are formed through reactions with nitrile oxides (Bondar' et al., 2001).

Interaction with Biological Systems

  • Biological Activity and Interaction with Lipid Membranes: The compound has been studied for its effects on hemostasis and its interactions with lipid membranes. For instance, sodium ([(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]thio) acetate, a derivative, showed promising biological activity and membrane interactions (Nikitina et al., 2020).

Catalytic and Rearrangement Studies

  • Catalytic Effects in Organic Reactions: This compound has been part of studies exploring its behavior under various catalytic conditions. For instance, in the presence of boron trifluoride, it undergoes tandem molecular rearrangement during the alkylation of phenol with camphene (Chukicheva et al., 2008).

Pharmaceutical Research

  • Potential in Drug Development: There is ongoing research on derivatives of this compound for pharmaceutical applications. For example, studies on the neuroprotective activity of certain derivatives in conditions like transient global cerebral ischemia in rats suggest potential therapeutic applications (Anishchenko et al., 2018).

properties

Product Name

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C18H24O4/c1-17(2)12-7-8-18(17,3)15(10-12)22-16(20)11-5-6-13(19)14(9-11)21-4/h5-6,9,12,15,19H,7-8,10H2,1-4H3

InChI Key

KTOAGBIQQPGNIR-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC(=C(C=C3)O)OC)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC(=C(C=C3)O)OC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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